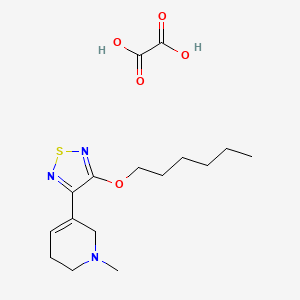

Xanomeline oxalate

Descripción

Propiedades

IUPAC Name |

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOUESNWCLASJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596482 | |

| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141064-23-5 | |

| Record name | Xanomeline oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANOMELINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Therapeutic Potential of Xanomeline Oxalate in CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline (B1663083) oxalate (B1200264) is a muscarinic acetylcholine (B1216132) receptor agonist that has garnered significant attention for its therapeutic potential in central nervous system (CNS) disorders, particularly schizophrenia and Alzheimer's disease. Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, xanomeline offers a novel mechanism of action by modulating cholinergic pathways, which are known to be dysregulated in these conditions. This technical guide provides an in-depth exploration of the core mechanism of action of xanomeline, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Core Mechanism of Action: M1 and M4 Receptor Agonism

Xanomeline's therapeutic effects are primarily mediated through its activity as a preferential agonist at the M1 and M4 muscarinic acetylcholine receptor subtypes in the central nervous system.[1][2] While it binds with high affinity to all five muscarinic receptor subtypes (M1-M5), its functional activity is more pronounced at M1 and M4 receptors.[3][4] This functional selectivity is crucial to its therapeutic window, aiming to maximize efficacy while minimizing the peripheral cholinergic side effects associated with non-selective muscarinic agonists.[1]

The M1 and M4 receptors are G protein-coupled receptors (GPCRs) that play critical roles in neuronal signaling. M1 receptors are predominantly coupled to the Gq/11 family of G proteins, while M4 receptors couple to the Gi/o family.[5][6]

Modulation of Neurotransmitter Systems

Activation of M1 and M4 receptors by xanomeline leads to the modulation of key neurotransmitter systems implicated in the pathophysiology of schizophrenia and Alzheimer's disease, namely dopamine and glutamate.

-

Dopamine Regulation: The antipsychotic effects of xanomeline are largely attributed to its ability to attenuate dopamine hyperactivity in the mesolimbic pathway.[7] M4 receptors are strategically located on cholinergic interneurons in the striatum and as autoreceptors on cholinergic neurons in the brainstem.[6][7] Activation of these Gi/o-coupled receptors leads to a reduction in acetylcholine release, which in turn decreases the stimulation of dopamine neurons in the ventral tegmental area (VTA), ultimately reducing dopamine release in the striatum.[7] Preclinical studies have shown that xanomeline selectively inhibits the firing of mesolimbic dopamine neurons without significantly affecting the nigrostriatal pathway, suggesting a lower risk of extrapyramidal side effects.[3] Furthermore, xanomeline has been observed to increase extracellular dopamine levels in the prefrontal cortex, an effect shared with some atypical antipsychotics, which may contribute to improvements in negative and cognitive symptoms.[8]

-

Glutamate and Cognitive Enhancement: M1 receptors are highly expressed in the cortex and hippocampus, brain regions critical for cognition and memory.[6] Their activation via the Gq/11 pathway enhances N-methyl-D-aspartate (NMDA) receptor function and promotes synaptic plasticity, processes that are fundamental to learning and memory.[1] The pro-cognitive effects of xanomeline, observed in both preclinical models and clinical trials for Alzheimer's disease, are thought to be mediated by this M1 receptor activity.[1]

Quantitative Data

Receptor Binding Affinity

The binding affinity of xanomeline for various receptors is a key determinant of its pharmacological profile. The following table summarizes the reported binding affinities (Ki values) of xanomeline for human muscarinic and serotonin (B10506) receptor subtypes. It is important to note that Ki values can vary between studies depending on the experimental conditions and tissues used.

| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| Muscarinic M1 | ~81.3 nM (pKi 7.09) | |

| Muscarinic M2 | ~296 nM | [4] |

| Muscarinic M3 | "30s or higher nM" | |

| Muscarinic M4 | "low teen range nM" | |

| Muscarinic M5 | "30s or higher nM" | |

| Serotonin 5-HT1 | >120 nM | |

| Serotonin 5-HT2 | >120 nM |

Note: The Ki values presented are compiled from multiple sources and should be considered approximate. The terms "low teen range" and "30s or higher" are qualitative descriptions from the literature where precise numerical values were not provided in the initial search results.

Clinical Efficacy in CNS Disorders

Clinical trials have demonstrated the efficacy of xanomeline, both as a monotherapy and in combination with the peripherally acting muscarinic antagonist trospium (B1681596) (KarXT), in treating schizophrenia and Alzheimer's disease.

Schizophrenia (KarXT - Xanomeline-Trospium)

| Clinical Trial | Primary Outcome Measure | Result | p-value | Reference(s) |

| EMERGENT-1 (Phase 2) | Change from baseline in PANSS total score at Week 5 | -11.6 point reduction with KarXT vs. placebo | <0.0001 | |

| EMERGENT-2 (Phase 3) | Change from baseline in PANSS total score at Week 5 | -9.6 point reduction with KarXT vs. placebo | Not specified | |

| Pooled EMERGENT Trials | Change from baseline in PANSS total score at Week 5 | -9.9 point difference between KarXT and placebo | <0.0001 |

Alzheimer's Disease (Xanomeline Monotherapy)

| Clinical Trial | Primary Outcome Measure | Result | p-value | Reference(s) |

| Multicenter Study | Change from baseline in ADAS-Cog score at 6 months | Significant improvement with 75 mg t.i.d. vs. placebo | 0.045 | |

| Bodick et al., 1997 | Change from baseline in ADAS-Cog score | Significant treatment effect with high dose vs. placebo | ≤0.05 |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a general method for determining the binding affinity of a compound like xanomeline to muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand with high affinity for the receptor (e.g., [3H]N-methylscopolamine, [3H]QNB).

-

Test compound (xanomeline oxalate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (xanomeline). For determining non-specific binding, add a saturating concentration of a known antagonist instead of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 3 Clinical Trial Design for Schizophrenia

This protocol describes a typical design for a Phase 3 clinical trial evaluating the efficacy and safety of a novel antipsychotic like KarXT.

Objective: To evaluate the efficacy and safety of KarXT compared to placebo in the treatment of acute psychosis in adults with schizophrenia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

-

Adults (e.g., 18-65 years) with a DSM-5 diagnosis of schizophrenia.

-

Experiencing an acute exacerbation of psychotic symptoms.

-

A minimum baseline score on the Positive and Negative Syndrome Scale (PANSS) (e.g., >80).

Intervention:

-

Treatment Group: Flexible-dose oral KarXT (xanomeline/trospium) administered twice daily.

-

Control Group: Matching placebo administered twice daily.

Study Duration:

-

A screening period.

-

A treatment period of a fixed duration (e.g., 5 weeks).

-

A follow-up period.

Outcome Measures:

-

Primary Efficacy Endpoint: Change from baseline in the PANSS total score at the end of the treatment period.

-

Secondary Efficacy Endpoints:

-

Change from baseline in PANSS positive and negative subscale scores.

-

Change from baseline in the Clinical Global Impression-Severity (CGI-S) scale.

-

-

Safety and Tolerability Endpoints:

-

Incidence and severity of treatment-emergent adverse events (TEAEs).

-

Vital signs, electrocardiograms (ECGs), and laboratory tests.

-

Assessment of extrapyramidal symptoms using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

-

Statistical Analysis:

-

The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.

-

An analysis of covariance (ANCOVA) model is often used to compare the change from baseline in the primary endpoint between the treatment and placebo groups, with baseline score as a covariate.

-

Similar analyses are conducted for the secondary efficacy endpoints.

-

Safety data are summarized descriptively.

Visualizations

Signaling Pathways

Caption: M1 and M4 receptor downstream signaling pathways activated by xanomeline.

Experimental Workflow

References

- 1. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The muscarinic agonist xanomeline increases monoamine release and immediate early gene expression in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LY-246,708 (Xanomeline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LY-246,708, commercially known as Xanomeline. Xanomeline is a potent and selective muscarinic acetylcholine (B1216132) M1 and M4 receptor agonist that has been investigated for its therapeutic potential in neurodegenerative and psychiatric disorders, most notably Alzheimer's disease and schizophrenia. This document details the synthetic pathways, key experimental protocols for its biological evaluation, and a summary of its quantitative pharmacological data. Furthermore, it includes visualizations of its signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction

Xanomeline (LY-246,708) was first identified through a collaborative effort between Eli Lilly and Company and Novo Nordisk in the early 1990s.[1] It emerged from research programs aimed at developing selective muscarinic agonists for the treatment of cognitive deficits.[1] Chemically, Xanomeline is 3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole.[1] Its unique pharmacological profile, characterized by preferential activation of M1 and M4 receptors, has positioned it as a significant tool for investigating the role of the cholinergic system in central nervous system disorders.[1][2]

Synthesis of LY-246,708 (Xanomeline)

The synthesis of Xanomeline involves a multi-step process culminating in the formation of the thiadiazole and tetrahydropyridine (B1245486) core structures. While specific, detailed industrial synthesis protocols are proprietary, the general synthetic strategy can be inferred from patent literature and related chemical syntheses. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of a Key Intermediate: 3-(Hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole

This protocol describes the synthesis of a key precursor to Xanomeline, highlighting the formation of the hexyloxy-thiadiazole moiety attached to a pyridine (B92270) ring.

-

Reaction Setup: To a reaction vessel, add 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole, sodium hydroxide (B78521) (1 to 1.5 molar equivalents), and 1-hexanol (B41254) (1 to 2 volumes).

-

Heating: Gradually heat the reaction mixture to a temperature of 120-130°C.

-

Stirring: Maintain stirring at this temperature for 1-2 hours to ensure the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture and evaporate the excess 1-hexanol. Quench the residue with water and methyl tert-butyl ether (MTBE). Stir the biphasic mixture for 10-20 minutes.

-

Extraction and Drying: Separate the organic and aqueous layers. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Purification: Distill off the solvent from the organic layer. Add n-heptane to the residue and maintain for 1-2 hours to induce precipitation of the product.

-

Isolation: Filter the solid product, wash with purified water, and dry to yield 3-(hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole.

The subsequent steps would involve the quaternization of the pyridine nitrogen with a methyl group and selective reduction of the pyridine ring to the tetrahydropyridine, yielding Xanomeline.

Pharmacological Profile

Xanomeline is a muscarinic acetylcholine receptor agonist with a notable preference for the M1 and M4 subtypes. This selectivity is functional rather than based on binding affinity, as it binds with high affinity to all five muscarinic receptor subtypes.

Quantitative Data

The following tables summarize the key quantitative data for Xanomeline's interaction with muscarinic receptors.

Table 1: Binding Affinity of Xanomeline at Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| M1 | 296 | [³H]N-methylscopolamine | CHO cells | |

| M2 | 294 | [³H]N-methylscopolamine | CHO cells | |

| M3 | - | - | - | - |

| M4 | - | - | - | - |

| M5 | - | - | - | - |

Table 2: Functional Activity of Xanomeline at Muscarinic Receptors

| Assay | Receptor Subtype | EC50 / IC50 (nM) | Cell Line/Tissue | Reference |

| Phosphoinositide Hydrolysis | M1 | IC50 = 0.006 (nM) | Rabbit vas deferens | |

| Chronotropic Response | M2 | EC50 = 3000 (nM) | Guinea pig atria | |

| GTPγS Binding | M1 | - | CHO cells | |

| GTPγS Binding | M2 | - | CHO cells |

EC50 values for GTPγS binding assays were not explicitly found as discrete values in the search results, though the studies confirm Xanomeline's agonism in this assay.

Experimental Protocols

3.2.1. Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of Xanomeline for muscarinic receptors.

-

Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M2 muscarinic receptor subtypes.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: In assay tubes, combine the cell membranes, the radioligand ([³H]N-methylscopolamine), and varying concentrations of Xanomeline.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

3.2.2. Phosphoinositide Hydrolysis Assay

This protocol outlines the measurement of M1 receptor activation by quantifying the accumulation of inositol (B14025) phosphates.

-

Cell Culture and Labeling: Culture CHO cells expressing the M1 receptor and label them by incubating with [³H]myo-inositol in inositol-free medium for 24-48 hours.

-

Agonist Stimulation: Wash the labeled cells and incubate them with various concentrations of Xanomeline in a buffer containing LiCl (to inhibit inositol monophosphatase) for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the stimulation by adding a solution of chloroform/methanol.

-

Separation: Separate the aqueous and organic phases by centrifugation. The [³H]inositol phosphates will be in the aqueous phase.

-

Purification: Apply the aqueous phase to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

-

Elution: Wash the column to remove free [³H]inositol and then elute the [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

Quantification: Measure the radioactivity in the eluate using a scintillation counter.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value using non-linear regression.

3.2.3. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to muscarinic receptors.

-

Membrane Preparation: Prepare membranes from cells expressing the muscarinic receptor of interest (e.g., M1 or M4).

-

Assay Buffer: Use a buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Incubation: In a microplate, combine the membranes, varying concentrations of Xanomeline, and [³⁵S]GTPγS.

-

Reaction: Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination: Stop the reaction by rapid filtration through filter plates.

-

Washing: Wash the filters with ice-cold buffer.

-

Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Generate concentration-response curves and determine the EC50 and Emax values for Xanomeline.

Signaling Pathways

Xanomeline's therapeutic effects are primarily mediated through the activation of M1 and M4 muscarinic receptors, which are coupled to different G proteins and downstream signaling cascades.

M1 Receptor Signaling

M1 receptors are predominantly coupled to Gq/11 proteins. Their activation by Xanomeline initiates the phospholipase C (PLC) pathway.

Caption: M1 Receptor Signaling Pathway Activated by Xanomeline.

M4 Receptor Signaling

M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: M4 Receptor Signaling Pathway Activated by Xanomeline.

Conclusion

Xanomeline (LY-246,708) represents a significant advancement in the field of cholinergic pharmacology. Its unique M1/M4-preferring agonist profile has provided valuable insights into the therapeutic potential of targeting these receptors for complex neurological and psychiatric conditions. The synthetic pathways and experimental protocols detailed in this guide offer a foundational resource for researchers and drug development professionals working on the next generation of muscarinic receptor modulators. The provided data and pathway visualizations serve to enhance the understanding of Xanomeline's mechanism of action and its role as a pivotal research tool and potential therapeutic agent.

References

Xanomeline's Muscarinic M1/M4 Receptor Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanomeline (B1663083) is a pioneering muscarinic acetylcholine (B1216132) receptor (mAChR) agonist with a distinct preference for the M1 and M4 subtypes, which are pivotal in cognitive processes and the regulation of dopamine (B1211576) signaling.[1][2] This technical guide provides a comprehensive overview of the binding and functional profile of xanomeline at M1 and M4 receptors. It delves into the quantitative aspects of its receptor interactions, details the experimental methodologies used for its characterization, and visually represents its signaling pathways and experimental workflows. A notable characteristic of xanomeline is its dual binding mode at the M4 receptor, engaging both the orthosteric and an allosteric site, which contributes to its complex pharmacology.[3][4][5] While demonstrating functional selectivity, binding studies have shown that xanomeline can bind to all five muscarinic receptor subtypes. Its unique wash-resistant binding property leads to persistent receptor activation, a feature particularly prominent at the M1 and M4 subtypes.

Quantitative Receptor Binding and Functional Profile

The following tables summarize the binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) of xanomeline at human M1 and M4 muscarinic receptors from various in vitro assays.

Table 1: Muscarinic M1 Receptor Binding and Functional Data for Xanomeline

| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand/Stimulus | Reference |

| Ki | 82 | Radioligand Binding | A9 L | --INVALID-LINK---QNB | |

| Ki | 42 | Radioligand Binding | CHO | [3H]QNB | |

| Ki | 294 | Radioligand Binding | CHO | [3H]N-methylscopolamine | |

| EC50 | 91 | Calcium Flux | HEK293 | - | |

| EC50 | 67.3 | GTPγS Binding | CHO | - | |

| EC50 | 57 | Phosphoinositol Hydrolysis | A9 L | - | |

| EC50 | 413 | Gαq Recruitment | - | - |

Table 2: Muscarinic M4 Receptor Binding and Functional Data for Xanomeline

| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand/Stimulus | Reference |

| EC50 | 229 | GTPγS Binding | CHO | - | |

| EC50 | 186.21 | β-arrestin Engagement (BRET) | HEK293T | - | |

| EC50 | 40 | Calcium Flux | CHO-K1 | - | |

| EC50 | ~1.5 | cAMP Inhibition | - | Forskolin (B1673556) |

Signaling Pathways

Xanomeline's effects are mediated through distinct G-protein coupled receptor (GPCR) signaling cascades upon binding to M1 and M4 receptors.

M1 Receptor Signaling

Activation of the M1 receptor by xanomeline primarily involves coupling to Gq/11 proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M4 Receptor Signaling

Conversely, the M4 receptor, upon activation by xanomeline, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This pathway is crucial for the antipsychotic-like effects of xanomeline, as it can functionally antagonize D1 dopamine receptor signaling.

Experimental Protocols

The characterization of xanomeline's interaction with M1 and M4 receptors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of xanomeline for muscarinic receptors.

Objective: To measure the displacement of a radiolabeled antagonist from the receptor by xanomeline.

Materials:

-

Cells stably expressing the human M1 or M4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or --INVALID-LINK---QNB).

-

Increasing concentrations of xanomeline.

-

Assay buffer (e.g., HEPES buffer).

-

Atropine for determination of non-specific binding.

-

Scintillation counter.

Protocol:

-

Cell Preparation: Culture cells expressing the target receptor to an appropriate density.

-

Incubation: In assay tubes, incubate a fixed concentration of the radioligand with increasing concentrations of xanomeline and the cell preparation for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Determination of Non-specific Binding: In a parallel set of tubes, incubate the radioligand and cells with a high concentration of atropine.

-

Termination: Terminate the incubation by rapid filtration or washing to separate bound from free radioligand.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of xanomeline. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of xanomeline to stimulate M1 receptor-mediated intracellular calcium mobilization.

Objective: To determine the potency (EC50) of xanomeline in activating the Gq pathway.

Materials:

-

Cells stably expressing the human M1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (to prevent dye extrusion).

-

Assay buffer (e.g., HBSS).

-

Increasing concentrations of xanomeline.

-

Fluorescent plate reader.

Protocol:

-

Cell Plating: Seed cells into a microplate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye in the presence of probenecid for 45-60 minutes at 37°C.

-

Compound Addition: Add serial dilutions of xanomeline to the wells.

-

Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value.

cAMP Inhibition Assay

This functional assay is used to assess the ability of xanomeline to inhibit adenylyl cyclase activity via M4 receptor activation.

Objective: To determine the potency (EC50) of xanomeline in activating the Gi pathway.

Materials:

-

Cells stably expressing the human M4 receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Increasing concentrations of xanomeline.

-

cAMP detection kit (e.g., HTRF-based).

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in a stimulation buffer containing a PDE inhibitor.

-

Incubation: In a microplate, add the M4 agonist dilutions, followed by the cell suspension.

-

Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production and incubate for a specified time (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit.

-

Measurement: Read the plate on a compatible reader (e.g., HTRF reader).

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production and determine the EC50 value for xanomeline.

Conclusion

Xanomeline exhibits a complex and functionally selective profile at M1 and M4 muscarinic receptors. Its dual orthosteric and allosteric binding at the M4 receptor, coupled with its wash-resistant activation of both M1 and M4 subtypes, underscores a unique pharmacological mechanism. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel muscarinic receptor modulators for the treatment of neuropsychiatric disorders. The distinct signaling pathways engaged by xanomeline at M1 and M4 receptors offer a compelling basis for its therapeutic potential in conditions such as schizophrenia and Alzheimer's disease.

References

The Biased Agonism of Xanomeline: A Technical Guide to its Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanomeline (B1663083), a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, represents a significant advancement in the development of therapies for neuropsychiatric disorders, most notably schizophrenia.[1] Its therapeutic efficacy is intrinsically linked to its complex pharmacodynamic profile as a biased agonist, primarily targeting M1 and M4 muscarinic receptor subtypes.[2][3] This technical guide provides an in-depth exploration of the pharmacodynamics of xanomeline, focusing on its functional selectivity and the downstream signaling consequences of its biased agonism. We will delve into the quantitative pharmacology of xanomeline, detail the experimental protocols used to characterize its activity, and visualize the key signaling pathways and experimental workflows.

Introduction to Xanomeline's Mechanism of Action

Xanomeline is a potent muscarinic receptor agonist that, despite binding with comparable high affinity to all five muscarinic receptor subtypes (M1-M5), exhibits functional selectivity, preferentially activating the M1 and M4 receptors.[4][5] This functional preference is critical to its therapeutic window, as activation of M1 and M4 receptors in the central nervous system is linked to improvements in cognition and psychotic symptoms, while avoiding the dose-limiting side effects associated with broad-spectrum muscarinic agonists.[6]

The core of xanomeline's unique pharmacological profile lies in the concept of biased agonism . This phenomenon describes the ability of a ligand to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways over others. In the context of G protein-coupled receptors (GPCRs) like mAChRs, signaling can be broadly categorized into G protein-dependent pathways and β-arrestin-dependent pathways. Xanomeline demonstrates a bias towards G protein signaling, particularly through Gαq (for M1) and Gαi/o (for M4), with comparatively weaker engagement of the β-arrestin pathway.[7] This bias is thought to contribute to its therapeutic efficacy while potentially mitigating some of the adverse effects associated with sustained β-arrestin-mediated signaling.

Furthermore, recent studies have revealed an even more complex mechanism of action for xanomeline at the M4 receptor, where it can act as both an orthosteric agonist and an allosteric modulator.[8][9] This dual-binding mode may further contribute to its unique signaling signature and clinical profile.

Quantitative Pharmacodynamics of Xanomeline

The pharmacodynamic properties of xanomeline have been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at the five muscarinic receptor subtypes.

Table 1: Xanomeline Binding Affinities (Ki) at Muscarinic Receptors

| Receptor Subtype | Ki (nM) | pKi | Radioligand | Cell Line | Reference |

| M1 | 42 | 7.38 | [³H]QNB | CHO | [10] |

| M2 | 296 | - | [³H]N-methylscopolamine | CHO | [5] |

| M3 | - | - | - | - | - |

| M4 | - | - | - | - | - |

| M5 | 15.14 | 7.82 | - | CHO | [10] |

Table 2: Xanomeline Functional Potency (EC50) and Efficacy at Muscarinic Receptors

| Receptor | Pathway | EC50 (nM) | Emax (% of Carbachol) | Cell Line | Reference |

| M1 | Gαq (Phosphoinositide Hydrolysis) | 30.9 | - | - | |

| M2 | Gαi/o (GTPγS Binding) | 1700 | 40% (Partial Agonist) | CHO | [5] |

| M3 | Gαq | 8500 | - | - | |

| M4 | Gαi/o (GTPγS Binding) | 14.1 | - | - | |

| M4 | β-arrestin Recruitment | 186.21 (pEC50 = 6.73) | - | HEK293T | [10] |

| M5 | Gαq | 1800 | Weak Partial Agonist | CHO |

Signaling Pathways and Biased Agonism

The differential activation of G protein and β-arrestin pathways by xanomeline is central to its pharmacodynamic profile.

G Protein-Mediated Signaling

At the M1 receptor , which couples to Gαq/11, xanomeline stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), cellular responses linked to procognitive effects.

At the M4 receptor , which couples to Gαi/o, xanomeline inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway is thought to modulate the release of dopamine (B1211576) in key brain regions, contributing to its antipsychotic effects.

β-Arrestin-Mediated Signaling

Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling (desensitization) and can initiate their own signaling cascades, often related to receptor internalization and mitogen-activated protein kinase (MAPK) activation. Xanomeline exhibits weaker potency for recruiting β-arrestin compared to its potency for G protein activation at the M4 receptor, a hallmark of its biased agonism.[7][10]

Diagram: Xanomeline's Biased Signaling at the M4 Receptor

Experimental Protocols

The characterization of xanomeline's pharmacodynamics relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of xanomeline for muscarinic receptors.

Objective: To measure the displacement of a radiolabeled antagonist from the receptor by xanomeline.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB)).

-

Xanomeline stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of xanomeline.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of xanomeline or vehicle. For non-specific binding, add a saturating concentration of atropine (B194438) instead of xanomeline.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each xanomeline concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of xanomeline concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist.

Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by xanomeline.

Materials:

-

Cell membranes expressing the muscarinic receptor and its cognate G protein.

-

[³⁵S]GTPγS.

-

Xanomeline stock solution.

-

GDP.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters or SPA beads.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of xanomeline.

-

Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

-

In a 96-well plate, add the pre-incubated membranes, varying concentrations of xanomeline or vehicle, and [³⁵S]GTPγS. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters or by adding a stop solution if using SPA beads.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific [³⁵S]GTPγS binding as a function of xanomeline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the activation of Gαq-coupled receptors.

Objective: To quantify the accumulation of inositol phosphates following receptor stimulation by xanomeline.

Materials:

-

Whole cells expressing the M1 or M3 receptor.

-

[³H]myo-inositol.

-

LiCl.

-

Xanomeline stock solution.

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with a buffer containing LiCl, which inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.

-

Add varying concentrations of xanomeline or vehicle and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Lyse the cells and stop the reaction with an acid (e.g., perchloric acid).

-

Neutralize the lysate and apply it to an anion-exchange column (Dowex).

-

Elute the total inositol phosphates with a suitable buffer.

-

Quantify the radioactivity in the eluate using scintillation counting.

-

Plot the amount of [³H]inositol phosphates as a function of xanomeline concentration to determine the EC50 and Emax.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the recruitment of β-arrestin to the receptor.

Objective: To detect the proximity of β-arrestin to the activated muscarinic receptor using BRET.

Materials:

-

HEK293 cells.

-

Expression vectors for the muscarinic receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Transfection reagent.

-

Coelenterazine (B1669285) h (luciferase substrate).

-

Xanomeline stock solution.

-

BRET-compatible plate reader.

Procedure:

-

Co-transfect HEK293 cells with the receptor-Rluc and β-arrestin-YFP constructs.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

Harvest and resuspend the cells in a suitable assay buffer.

-

Add the cell suspension to a 96-well plate.

-

Add varying concentrations of xanomeline or vehicle.

-

Add the luciferase substrate, coelenterazine h.

-

Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the change in BRET ratio as a function of xanomeline concentration to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The pharmacodynamic profile of xanomeline as a biased agonist at M1 and M4 muscarinic receptors is a cornerstone of its therapeutic potential. Its ability to preferentially activate G protein signaling pathways over β-arrestin recruitment provides a mechanism for achieving desired clinical effects while potentially minimizing adverse reactions. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate and build upon the unique pharmacology of xanomeline and other biased agonists. A thorough understanding of these principles is essential for the rational design of next-generation therapeutics targeting GPCRs with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M4 Positive Allosteric Modulators for the Treatment of Schizophrenia - Carrie Jones [grantome.com]

- 4. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Biased Profile of Xanomeline at the Recombinant Human M4 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Preclinical Profile of Xanomeline: An In-depth Technical Guide for Schizophrenia Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanomeline (B1663083), a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at M1 and M4 subtypes, has emerged as a promising therapeutic agent for schizophrenia. Extensive preclinical evaluation in various animal models has demonstrated a pharmacological profile consistent with antipsychotic activity. This technical guide provides a comprehensive overview of the preclinical evidence for xanomeline, focusing on its receptor binding and functional activity, and its effects in established behavioral and neurochemical models of schizophrenia. The data herein is intended to serve as a detailed resource for researchers and drug development professionals in the field of neuropsychopharmacology.

Receptor Binding and Functional Activity

Xanomeline exhibits a distinct binding profile, with high affinity for all five muscarinic acetylcholine receptor subtypes, yet demonstrates functional selectivity, particularly for the M1 and M4 receptors.[1][2] It also interacts with various serotonin (B10506) receptors.[3]

Muscarinic Receptor Binding Affinities

| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |

| M1 | low teen range | Human cloned receptors[4][5] |

| M2 | 30s or higher | Human cloned receptors[4][5] |

| M3 | 30s or higher | Human cloned receptors[4][5] |

| M4 | low teen range | Human cloned receptors[4][5] |

| M5 | 30s or higher | Human cloned receptors[4][5] |

Serotonin Receptor Binding Affinities

| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |

| 5-HT1A | >120 | Human cloned receptors[4][5] |

| 5-HT1B | >120 | Human cloned receptors[4][5] |

| 5-HT2A | >120 | Human cloned receptors[4][5] |

| 5-HT2B | >120 | Human cloned receptors[4][5] |

| 5-HT2C | >120 | Human cloned receptors[4][5] |

Functional Activity at Muscarinic Receptors

Xanomeline acts as a potent agonist at M1 and M4 receptors.

| Receptor Subtype | Assay | Activity | Potency (EC50/IC50) |

| M1 | Phosphoinositide Hydrolysis (CHO cells) | Full Agonist | - |

| M1 | Rabbit Vas Deferens | Agonist | IC50 = 0.006 nM[6] |

| M2 | Guinea Pig Atria | Low Affinity Agonist | EC50 = 3 µM[6] |

| M4 | Dopamine (B1211576) Turnover (Rat Striatum) | Agonist | - |

Proposed Mechanism of Antipsychotic Action

The antipsychotic effects of xanomeline are primarily attributed to its agonist activity at M1 and M4 muscarinic receptors, which indirectly modulates dopaminergic and glutamatergic neurotransmission.

Preclinical Efficacy in Schizophrenia Models

Xanomeline has demonstrated efficacy in several well-validated animal models used to predict antipsychotic activity.

Amphetamine-Induced Hyperactivity

This model assesses the potential of a compound to counteract the excessive locomotor activity induced by the psychostimulant amphetamine, which is thought to mimic the hyperdopaminergic state of psychosis.

Experimental Protocol:

Results:

Xanomeline dose-dependently attenuates amphetamine-induced hyperactivity in rats and mice.[7][8] This effect is abolished in M4 receptor knockout mice and attenuated in M1 receptor knockout mice, indicating the crucial role of these receptors in its antipsychotic-like action.[9]

| Animal Model | Xanomeline Dose | Effect on Amphetamine-Induced Hyperactivity | Reference |

| Rat | 5-15 mg/kg, s.c. | Significant attenuation | [1] |

| Mouse (Wild-Type) | - | Attenuation | [9] |

| Mouse (M4 KO) | - | No attenuation | [9] |

| Mouse (M1 KO) | - | Attenuated response | [9] |

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Experimental Protocol:

Results:

Xanomeline reverses the disruption of PPI induced by the dopamine agonist apomorphine in rats.[7][8] This finding suggests that xanomeline can restore sensorimotor gating deficits, a key feature of schizophrenia.

| Animal Model | Treatment | Xanomeline Dose | Effect on Apomorphine-Induced PPI Disruption | Reference |

| Rat | Apomorphine | Dose-dependent | Reversal | [7][8] |

Conditioned Avoidance Responding (CAR)

The CAR test is a classic behavioral paradigm used to screen for antipsychotic drugs. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Experimental Protocol:

The CAR paradigm involves training an animal to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioned stimulus (e.g., a light or tone). Antipsychotic drugs are known to selectively block this avoidance behavior.

Results:

Xanomeline inhibits conditioned avoidance responding in rats, an effect that is blocked by the muscarinic antagonist scopolamine.[10] This profile is similar to that of atypical antipsychotics like clozapine (B1669256) and olanzapine.[10]

| Animal Model | Xanomeline Effect on CAR | Antagonist Effect | Reference |

| Rat | Inhibition | Blocked by scopolamine | [10] |

Neurochemical and Electrophysiological Effects

Xanomeline's behavioral effects are underpinned by its modulation of dopamine neuron activity.

Dopamine Neuron Firing

Electrophysiological studies have demonstrated that xanomeline selectively inhibits the firing of dopamine neurons in the ventral tegmental area (VTA or A10), which project to the limbic system, while having no effect on dopamine neurons in the substantia nigra pars compacta (SNc or A9) that project to the striatum.[10][11][12] This selective inhibition of the mesolimbic dopamine pathway is a hallmark of atypical antipsychotics and is thought to contribute to their antipsychotic efficacy with a lower risk of extrapyramidal side effects (EPS).

Experimental Protocol:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the VTA (A10) or SNc (A9) to record the extracellular activity of single dopamine neurons.

-

Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate).

-

Drug Administration: Xanomeline is administered intravenously, and changes in the firing rate of the identified dopamine neurons are recorded.

Results:

| Dopaminergic Pathway | Effect of Xanomeline on Firing Rate | Implication | Reference |

| Mesolimbic (VTA - A10) | Inhibition | Antipsychotic efficacy | [10][11][12] |

| Nigrostriatal (SNc - A9) | No effect | Low risk of EPS | [10] |

Dopamine Turnover

Xanomeline has been shown to increase dopamine turnover in the medial prefrontal cortex.[7][8] This effect is also observed with atypical antipsychotics and may contribute to the improvement of negative and cognitive symptoms of schizophrenia.

Assessment of Extrapyramidal Side Effect Liability

A critical aspect of preclinical antipsychotic evaluation is the assessment of the potential to induce EPS.

Catalepsy

Catalepsy in rodents is a state of motor immobility that is often used as a predictor of EPS in humans.

Experimental Protocol:

The bar test is commonly used to assess catalepsy. An animal's forepaws are placed on a raised horizontal bar, and the time it remains in this immobile posture is measured.

Results:

Unlike the typical antipsychotic haloperidol, xanomeline does not induce catalepsy in rats, suggesting a low propensity to cause motor side effects.[10]

Conclusion

The preclinical data for xanomeline provide a strong rationale for its development as a novel treatment for schizophrenia. Its preferential agonist activity at M1 and M4 muscarinic receptors leads to a unique pharmacological profile characterized by:

-

Antipsychotic-like efficacy in established animal models.

-

Selective inhibition of mesolimbic dopamine neurons , consistent with the profile of atypical antipsychotics.

-

A low propensity to induce extrapyramidal side effects .

This in-depth technical guide summarizes the key preclinical findings that have supported the clinical investigation of xanomeline in schizophrenia. The detailed methodologies and structured data presentation are intended to facilitate further research and development in this promising area of neuropsychopharmacology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Xanomeline in Modulating Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanomeline (B1663083) is a muscarinic acetylcholine (B1216132) receptor agonist with a novel mechanism of action for the treatment of schizophrenia and other neuropsychiatric disorders. Unlike traditional antipsychotics that directly antagonize dopamine (B1211576) D2 receptors, xanomeline indirectly modulates dopaminergic pathways, primarily through its agonist activity at M1 and M4 muscarinic receptors. This technical guide provides an in-depth overview of the preclinical and clinical evidence detailing the role of xanomeline in altering dopamine neurotransmission. It includes a summary of its receptor binding profile, quantitative data on its effects on dopamine and its metabolites in key brain regions, and detailed experimental protocols for key assays used to elucidate its mechanism of action. Signaling pathway diagrams and experimental workflows are provided to visually represent the complex interactions and methodologies.

Introduction

For decades, the primary strategy for treating psychosis has been the blockade of dopamine D2 receptors. While effective for many patients, this approach is often associated with significant side effects, including extrapyramidal symptoms, hyperprolactinemia, and metabolic disturbances. The development of xanomeline represents a paradigm shift, targeting the cholinergic system to achieve antipsychotic effects. Xanomeline is a potent muscarinic receptor agonist with functional selectivity for the M1 and M4 subtypes.[1][2] Its ability to modulate dopamine pathways without direct receptor binding offers the potential for a differentiated efficacy and safety profile.[1][3] This guide will explore the intricate mechanisms by which xanomeline influences dopaminergic signaling, providing a comprehensive resource for researchers in the field.

Mechanism of Action: Indirect Modulation of Dopamine

Xanomeline's primary mechanism of action involves the activation of M1 and M4 muscarinic acetylcholine receptors, which are strategically located to influence dopaminergic neuron activity and dopamine release.[1] It has little to no affinity for dopamine receptors, thus avoiding the direct receptor blockade characteristic of conventional antipsychotics.

Receptor Binding Profile

Xanomeline exhibits high affinity for all five muscarinic receptor subtypes, with a preference for M1 and M4 receptors. It also interacts with certain serotonin (B10506) receptors, which may contribute to its overall pharmacological profile.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Muscarinic Receptors | |||

| M1 | low teen range | Human | |

| M2 | 30s or higher | Human | |

| M3 | 30s or higher | Human | |

| M4 | low teen range | Human | |

| M5 | 30s or higher | Human | |

| Serotonin Receptors | |||

| 5-HT1 | >120 | Human | |

| 5-HT2 | >120 | Human | |

| 5-HT2A | Antagonist | Human | |

| 5-HT2B | Antagonist | Human | |

| 5-HT2C | Antagonist | Human | |

| 5-HT1A | Agonist | Human | |

| 5-HT1B | Agonist | Human | |

| Dopamine Receptors | |||

| D2 | Little to no affinity | - |

Signaling Pathways

The activation of M1 and M4 receptors by xanomeline triggers distinct downstream signaling cascades that ultimately impact dopamine release and neuronal activity.

M4 receptors are highly expressed on striatal cholinergic interneurons. Their activation by xanomeline is thought to reduce acetylcholine release, which in turn decreases dopamine release from the terminals of nigrostriatal neurons. This is considered a key mechanism for its antipsychotic-like effects, particularly in mitigating the hyperdopaminergic state associated with psychosis.

In the prefrontal cortex (PFC), a brain region implicated in the negative and cognitive symptoms of schizophrenia, xanomeline has been shown to increase dopamine release. This effect is believed to be mediated by the activation of postsynaptic M1 receptors on glutamatergic pyramidal neurons or GABAergic interneurons, leading to a complex downstream modulation of dopamine terminals originating from the ventral tegmental area (VTA). This regional selectivity, increasing dopamine in the PFC while having no effect or decreasing it in the striatum, mirrors the effects of some atypical antipsychotics.

Preclinical Evidence: In Vivo and In Vitro Studies

A substantial body of preclinical research has characterized the effects of xanomeline on the dopaminergic system.

In Vivo Microdialysis

In vivo microdialysis studies in rats have been instrumental in defining the regional effects of xanomeline on dopamine release.

| Brain Region | Effect on Dopamine Levels | Effect on DOPAC Levels | Reference |

| Prefrontal Cortex | Increased | Increased | |

| Nucleus Accumbens | Increased | Increased | |

| Striatum | No significant change | Increased |

These studies demonstrate that xanomeline preferentially increases dopamine release in mesocortical and mesolimbic pathways, while not affecting the nigrostriatal pathway, which is consistent with a lower risk of extrapyramidal side effects.

Electrophysiology

Single-unit electrophysiology studies have shown that xanomeline can selectively inhibit the firing of dopamine neurons in the ventral tegmental area (VTA) that project to the nucleus accumbens (mesolimbic pathway), while having less effect on dopamine neurons in the substantia nigra that project to the striatum (nigrostriatal pathway). This provides a neuronal firing basis for the observed regional differences in dopamine release.

Immediate Early Gene Expression

Xanomeline has been shown to increase the expression of the immediate early genes c-fos and zif/268 in the prefrontal cortex and nucleus accumbens, but not in the striatum. This pattern of gene expression is similar to that of atypical antipsychotics and suggests a downstream genomic consequence of its modulation of dopaminergic and other neurotransmitter systems in these regions.

Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the general steps for conducting in vivo microdialysis to measure extracellular dopamine levels in the rat brain following xanomeline administration.

Methodology:

-

Surgical Implantation of Guide Cannula:

-

Male rats are anesthetized (e.g., with a ketamine/xylazine mixture) and placed in a stereotaxic frame.

-

A guide cannula is unilaterally implanted, targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum) using precise stereotaxic coordinates.

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover for several days post-surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula of the awake, freely moving rat.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

The system is allowed to equilibrate for a period (e.g., 1-2 hours) to establish a stable baseline of dopamine.

-

-

Sample Collection and Drug Administration:

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Xanomeline or vehicle is administered subcutaneously (s.c.).

-

Dialysate collection continues at the same intervals for a specified period post-injection.

-

-

Dopamine Analysis:

-

The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

In Situ Hybridization for c-fos and zif/268

This protocol provides a general outline for performing in situ hybridization to detect changes in immediate early gene expression in the rat brain.

Methodology:

-

Tissue Preparation:

-

Rats are administered xanomeline or vehicle and euthanized at a specific time point (e.g., 2 hours post-injection).

-

Brains are rapidly removed, frozen, and sectioned on a cryostat.

-

Sections are thaw-mounted onto coated microscope slides.

-

-

Hybridization:

-

Radiolabeled (e.g., with ³⁵S) or fluorescently labeled antisense oligonucleotide probes specific for c-fos and zif/268 mRNA are prepared.

-

The probes are hybridized to the tissue sections overnight in a humidified chamber at an appropriate temperature.

-

-

Washing and Detection:

-

Slides are washed under stringent conditions to remove non-specifically bound probe.

-

For radiolabeled probes, slides are exposed to X-ray film or dipped in photographic emulsion for autoradiography.

-

For fluorescent probes, slides are coverslipped with an appropriate mounting medium and visualized using a fluorescence microscope.

-

-

Quantification:

-

The intensity of the hybridization signal is quantified using densitometry or by counting labeled cells in the brain regions of interest.

-

Conclusion

Xanomeline represents a significant innovation in the pharmacological treatment of schizophrenia, moving beyond the traditional dopamine receptor antagonist model. Its mechanism of action, centered on the modulation of dopaminergic pathways via M1 and M4 muscarinic receptor agonism, offers a novel approach to restoring dopamine balance in the brain. The preclinical data robustly support a model where xanomeline increases dopamine in the prefrontal cortex while attenuating its release in the striatum, a profile consistent with the desired effects of an atypical antipsychotic. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate the complex pharmacology of xanomeline and other cholinergic modulators of dopamine function. Continued research in this area holds the promise of developing more effective and better-tolerated treatments for schizophrenia and other disorders characterized by dopaminergic dysregulation.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The Muscarinic M1/M4 Receptor Agonist Xanomeline Exhibits Antipsychotic-Like Activity in Cebus apella Monkeys | Semantic Scholar [semanticscholar.org]

The Pharmacokinetic Profile of Xanomeline in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline (B1663083) is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 receptor subtypes.[1][2] Initially investigated for the treatment of Alzheimer's disease, its unique pharmacological profile has led to its development for psychotic disorders such as schizophrenia.[1] Understanding the pharmacokinetic (PK) profile of xanomeline in various animal models is crucial for the interpretation of preclinical efficacy and safety data and for the successful translation of these findings to clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of xanomeline in key preclinical species, including rodents (rats and mice) and non-human primates.

Pharmacokinetic Parameters

The pharmacokinetic profile of xanomeline has been characterized in several animal species. A summary of the available quantitative data is presented below. It is important to note that direct comparative studies with standardized methodologies across all species are limited.

Table 1: Oral Pharmacokinetic Parameters of Xanomeline in Animal Models

| Species | Dose (Route) | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability | Reference(s) |

| Rat | Data not available | Data not available | Data not available | Data not available | 0.54 hours | <1% | [3][4] |

| Mouse | Data not available | Data not available | Data not available | Data not available | Effects dissipate by 2-2.5 hours | Data not available | |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Non-human Primates (Cebus apella) | 0.5-4 mg/kg (oral) | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The lack of comprehensive, directly comparable quantitative PK data across species in the public domain is a significant limitation. The information provided is based on available literature.

Absorption

Oral bioavailability of xanomeline is generally low across species due to extensive first-pass metabolism. In rats, the oral bioavailability is reported to be less than 1%. Despite this, xanomeline is absorbed and reaches systemic circulation, with peak plasma levels observed after oral administration.

Distribution

Xanomeline is widely distributed throughout the body, including significant penetration into the central nervous system (CNS). Positron Emission Tomography (PET) studies in cynomolgus monkeys have demonstrated that radiolabeled xanomeline readily crosses the blood-brain barrier and accumulates in brain regions rich in muscarinic receptors, such as the neocortex and striatum. This efficient brain penetration is a key characteristic of xanomeline, allowing it to exert its pharmacological effects on central M1 and M4 receptors.

Metabolism

The primary reason for the low oral bioavailability of xanomeline is its extensive metabolism in the liver. While specific metabolic pathways in different animal species are not extensively detailed in the available literature, it is understood that first-pass metabolism is a significant contributor to its clearance.

Excretion

The majority of xanomeline and its metabolites are excreted via the kidneys.

Experimental Protocols

A variety of experimental techniques have been employed to characterize the pharmacokinetic and pharmacodynamic profile of xanomeline in animal models.

In Vivo Microdialysis in Rodents

In vivo microdialysis is a widely used technique to measure unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals. This method provides crucial information about the pharmacokinetics of a drug at its site of action.

Methodology:

-

Surgical Implantation: Anesthetized rodents (rats or mice) are stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days post-surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: Following an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.

-

Sample Analysis: The concentration of xanomeline in the dialysate is quantified using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Xanomeline in Plasma by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.

Methodology (adapted from human plasma analysis):

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample, an internal standard (a structurally similar compound) is added.

-

A protein precipitating agent, such as acetonitrile (B52724), is added to the plasma sample.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing xanomeline and the internal standard, is transferred to a clean tube.

-

-

Liquid Chromatography (LC):

-

The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

Xanomeline and the internal standard are separated from other endogenous plasma components on a C18 reversed-phase column using a mobile phase gradient (e.g., a mixture of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer).

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI).

-

Specific precursor-to-product ion transitions for xanomeline and the internal standard are monitored using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

-

Signaling Pathways

Xanomeline's pharmacological effects are primarily mediated through its agonist activity at M1 and M4 muscarinic acetylcholine receptors. Activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.

-

M1 Receptor Activation: M1 receptors are typically coupled to Gq/11 proteins. Upon activation by xanomeline, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is thought to contribute to the pro-cognitive effects of xanomeline.

-

M4 Receptor Activation: M4 receptors are coupled to Gi/o proteins. Activation of M4 receptors by xanomeline inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is implicated in the regulation of dopamine (B1211576) release, and its modulation is thought to contribute to the antipsychotic-like effects of xanomeline.

Conclusion

References

- 1. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute and chronic effects of the M1/M4-preferring muscarinic agonist xanomeline on cocaine vs. food choice in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vivo Stimulation of Phosphoinositide Hydrolysis by Xanomeline: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Xanomeline is a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist with functional selectivity for M1 and M4 receptor subtypes, which are coupled to the phosphoinositide (PI) second messenger system.[1][2][3][4][5] Its ability to robustly stimulate PI hydrolysis in vivo is a key component of its mechanism of action, underlying its therapeutic potential for cognitive and behavioral symptoms in Alzheimer's disease and schizophrenia. This document provides a comprehensive technical overview of the in vivo stimulation of PI hydrolysis by Xanomeline, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and workflows.

Introduction: The M1 Receptor and Phosphoinositide Signaling